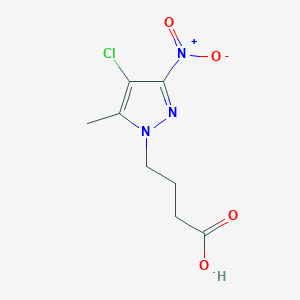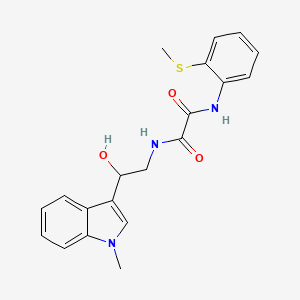![molecular formula C9H7NO3S B2626404 [2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid CAS No. 886504-88-7](/img/structure/B2626404.png)
[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H7NO3S and a molecular weight of 209.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) is a key intermediate used for the synthesis of cefuroxime . Another study reported the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Modifications
Research has focused on the synthesis of various derivatives of [2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid, exploring their chemical properties and potential applications. For instance, the synthesis and analgesic activity of [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones, derived from related compounds, have been studied, demonstrating the potential of these derivatives in medicinal chemistry (Demchenko et al., 2012). Similarly, the transformation of derivatives under the action of bases has been examined, highlighting the versatility of these compounds in organic synthesis (Maadadi et al., 2017).
Anticancer Properties
The anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have been investigated, indicating moderate activity against certain breast cancer cell lines (Matiichuk et al., 2022). This research suggests the potential of furan and thiophene derivatives in developing new anticancer agents.
Photochemical Reactions
Studies on the flow photo-Nazarov reactions of 2-furyl vinyl ketones highlight the use of photochemistry in synthesizing furan-fused cyclopentanones, expanding the toolkit for creating complex heterocyclic structures (Ashley et al., 2018).
Biological Activities and Applications
Anti-Inflammatory Evaluation
The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives for their anti-inflammatory activity have been reported, showing promising results in both in-vitro and in-vivo models (Nikalje, 2014).
Luminescence and Sensing Applications
The study of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester demonstrates high luminescence, suggesting applications in metal sensing and as laser dyes (Grummt et al., 2007).
Propiedades
IUPAC Name |
2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJVBVLFGMUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Furyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
886504-88-7 |
Source


|
| Record name | 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)
![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)


